![molecular formula C11H14ClN B2858721 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2031260-91-8](/img/structure/B2858721.png)
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is known for its unique bicyclic structure, which includes a phenyl group and an azabicyclo ring system. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-2-azabicyclo[21It’s known that this compound is a part of the bicyclo[211]hexane family , which has been increasingly incorporated in newly developed bio-active compounds . The specific targets would depend on the particular bio-active compound that this structure is a part of.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the batchwise preparation method mentioned above can be scaled up for industrial purposes. This involves producing the compound in larger quantities while maintaining the necessary reaction conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The phenyl group and other substituents can be replaced through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various amines .
Scientific Research Applications
1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: It serves as a precursor for manufacturing other chemical compounds and materials.
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane hydrochloride: Shares a similar bicyclic structure but lacks the phenyl group.
1-Azabicyclo[2.1.1]hexane: Another bicyclic compound with different substituents.
Uniqueness: 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11;/h1-5,9,12H,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEORNRVEBHAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031260-91-8 |
Source


|
| Record name | 1-phenyl-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
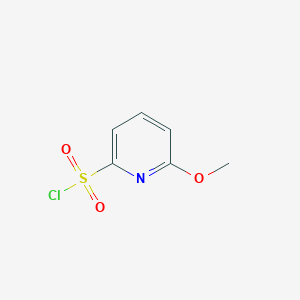
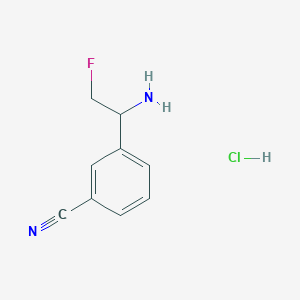
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
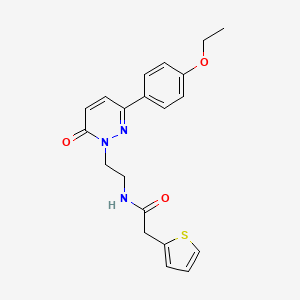
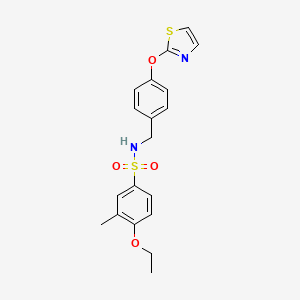
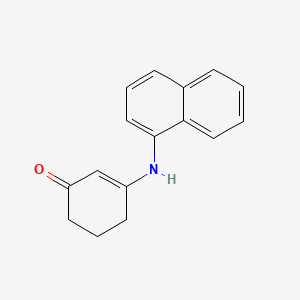
![rac-(1R,4S,5S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B2858648.png)
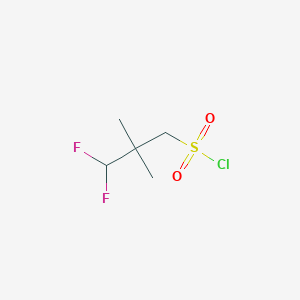
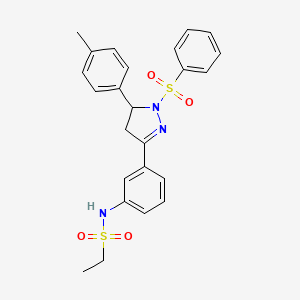

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N'-(2,5-difluorophenyl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2858656.png)
![1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2858658.png)
![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)
